(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl and methoxy groups: These groups can be introduced via alkylation and methylation reactions, respectively.
Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.
Attachment of the morpholinosulfonyl group: This step typically involves the reaction of the intermediate with morpholine and a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ylidene linkage or other reducible groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.
Reduction: Reduced forms of the ylidene linkage or other functional groups.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of benzo[d]thiazole derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
- 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate
- 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinosulfonyl group distinguishes it from other benzo[d]thiazole derivatives, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-4-25-17-13-18(29-2)19(30-3)14-20(17)32-22(25)23-21(26)15-5-7-16(8-6-15)33(27,28)24-9-11-31-12-10-24/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMXJIPTBJKILE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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